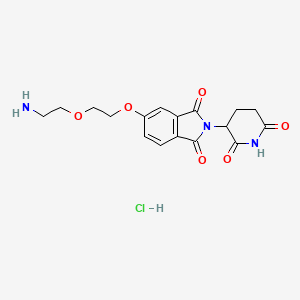
Thalidomide-5-PEG2-NH2 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thalidomide-5-PEG2-NH2 (hydrochloride) is a compound based on Thalidomide, which is known for its ability to recruit cereblon (CRBN) proteins. This compound is used in the formation of PROTAC (Proteolysis Targeting Chimeras) molecules, which are designed to degrade specific proteins by recruiting them to the ubiquitin-proteasome system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-5-PEG2-NH2 (hydrochloride) involves the conjugation of Thalidomide with a polyethylene glycol (PEG) linker and an amine group. The reaction typically involves the following steps:
Activation of Thalidomide: Thalidomide is activated using a suitable reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form an active ester.
PEGylation: The activated Thalidomide is then reacted with a PEG linker containing an amine group under mild conditions to form Thalidomide-PEG2-NH2.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of Thalidomide-5-PEG2-NH2
Industrial Production Methods
Industrial production of Thalidomide-5-PEG2-NH2 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of Thalidomide are activated using industrial-grade reagents.
Continuous PEGylation: The activated Thalidomide is continuously reacted with PEG linkers in a controlled environment.
Purification and Crystallization: The product is purified using techniques such as crystallization and chromatography to obtain high-purity Thalidomide-5-PEG2-NH2 (hydrochloride)
Chemical Reactions Analysis
Types of Reactions
Thalidomide-5-PEG2-NH2 (hydrochloride) undergoes several types of chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to break down the PEG linker.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its functional groups
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.
Hydrolysis: Conditions include acidic (HCl) or basic (NaOH) environments.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction
Major Products
The major products formed from these reactions include modified Thalidomide derivatives and PEG-linked intermediates .
Scientific Research Applications
Thalidomide-5-PEG2-NH2 (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used in the synthesis of PROTAC molecules for targeted protein degradation.
Biology: Employed in studies involving protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for its potential in treating diseases by degrading disease-causing proteins.
Industry: Utilized in the development of new therapeutic agents and drug delivery systems .
Mechanism of Action
Thalidomide-5-PEG2-NH2 (hydrochloride) exerts its effects by recruiting cereblon (CRBN) proteins. The compound binds to CRBN, which is part of the E3 ubiquitin ligase complex. This binding facilitates the ubiquitination and subsequent degradation of target proteins via the proteasome pathway. The molecular targets and pathways involved include the ubiquitin-proteasome system and various signaling pathways regulated by the degraded proteins .
Comparison with Similar Compounds
Similar Compounds
Thalidomide-5-NH-PEG2-NH2 (hydrochloride): Similar in structure but with an additional amine group.
Thalidomide-5-PEG5-NH2 (hydrochloride): Contains a longer PEG linker.
Thalidomide-O-amido-PEG2-C2-NH2 (hydrochloride): Different linker structure
Uniqueness
Thalidomide-5-PEG2-NH2 (hydrochloride) is unique due to its specific PEG linker length and functional groups, which provide optimal properties for recruiting CRBN proteins and forming PROTAC molecules. This specificity enhances its effectiveness in targeted protein degradation compared to other similar compounds .
Properties
Molecular Formula |
C17H20ClN3O6 |
|---|---|
Molecular Weight |
397.8 g/mol |
IUPAC Name |
5-[2-(2-aminoethoxy)ethoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C17H19N3O6.ClH/c18-5-6-25-7-8-26-10-1-2-11-12(9-10)17(24)20(16(11)23)13-3-4-14(21)19-15(13)22;/h1-2,9,13H,3-8,18H2,(H,19,21,22);1H |
InChI Key |
WUPVLPBJFLUTLK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCOCCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


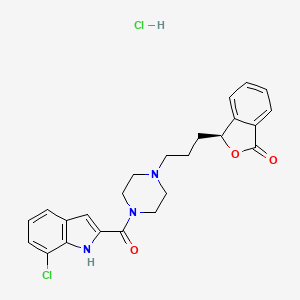
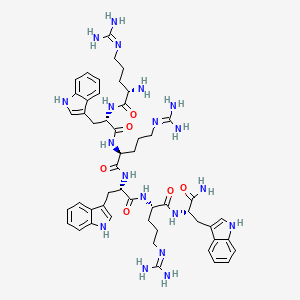

![3-[4-[(5S)-4-amino-2-[6-chloro-1-(3,3,4,4,4-pentafluorobutyl)indazol-3-yl]-5-methyl-6-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl]phenyl]propanoic acid](/img/structure/B12371011.png)
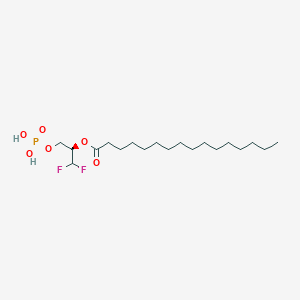
![Benzenesulfonic acid, 5-[(2,4-dinitrophenyl)amino]-2-(phenylamino)-,monosodium salt](/img/structure/B12371058.png)
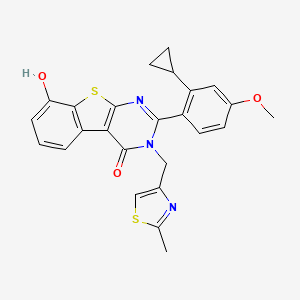

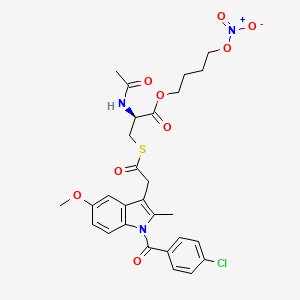
![(2R,3S)-N-[(7S,13S)-21-ethyl-20-[2-[(1S)-1-methoxyethyl]-5-(4-methylpiperazin-1-yl)pyridin-3-yl]-17,17-dimethyl-8,14-dioxo-15-oxa-4-thia-9,21,27,29-tetrazahexacyclo[17.5.2.12,5.19,13.110,12.022,26]nonacosa-1(25),2,5(29),19,22(26),23-hexaen-7-yl]-2,3-dimethylcyclopropane-1-carboxamide](/img/structure/B12371081.png)
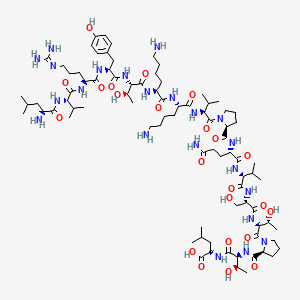
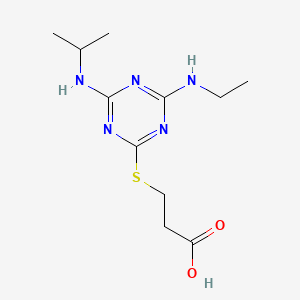
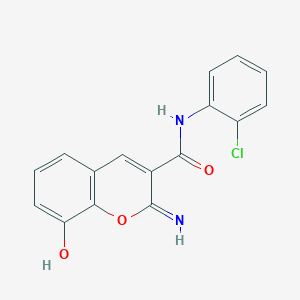
![(1R,6R,9S,12S,15S,18S,21S,27S,30R,33S,36S,42S,45S,50R)-50-[(2-aminoacetyl)amino]-18,21-bis(2-amino-2-oxoethyl)-15-(3-amino-3-oxopropyl)-9-[(2S)-butan-2-yl]-45-(hydroxymethyl)-12,42-bis(1H-imidazol-4-ylmethyl)-27,33-dimethyl-8,11,14,17,20,23,26,29,32,35,41,44,47,49-tetradecaoxo-3,4,52,53-tetrathia-7,10,13,16,19,22,25,28,31,34,40,43,46,48-tetradecazatricyclo[28.17.7.036,40]tetrapentacontane-6-carboxamide](/img/structure/B12371095.png)
